N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide
Description
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound featuring a benzothiazole core linked to a propanamide chain modified with a p-tolylthio (methylphenylthio) group. The p-tolylthio substituent introduces lipophilicity, which may enhance membrane permeability and stability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-2-5-14(6-3-12)21-9-8-17(20)19-13-4-7-16-15(10-13)18-11-22-16/h2-7,10-11H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCZWMKYOLDHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide typically involves the formation of the benzothiazole ring followed by the introduction of the propanamide moiety. One common method involves the reaction of 2-aminobenzenethiol with α-haloketones to form the benzothiazole ring. This is followed by the reaction with p-tolylthiol and subsequent amidation to introduce the propanamide group. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using continuous flow reactors. These methods allow for better control of reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of water as a reaction medium, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring or the p-tolyl group, leading to a wide range of derivatives .
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with thiazole- and propanamide-containing derivatives reported in pesticidal and anticancer research. Key comparisons are outlined below:
Key Observations:
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., F7, FA3) and trifluoropropyl (P6) substituents enhance pesticidal potency by increasing electrophilicity and target binding .
- Sulfur Oxidation State : Sulfinyl derivatives (e.g., FA7) exhibit improved pesticidal activity compared to thio analogues due to enhanced oxidative stability .
- Lipophilicity : The p-tolylthio group in the target compound may offer superior pharmacokinetic properties over methylthio (F7) or trifluoropropylthio (P6) groups by balancing solubility and membrane penetration .
Heterocyclic Variations: Benzothiazole vs. Pyridine/Pyrimidine Substitution: Pyridin-3-yl (F7, P6) or pyrimidin-5-yl (FA3) groups on the thiazole ring modulate pesticidal specificity by interacting with insect nicotinic acetylcholine receptors .
Anticancer Activity :
- Thiazole derivatives with hydrazinecarbothioamide (e.g., compound 3) or α-halo ketone adducts (e.g., compound 11, IC₅₀ = 1.98 μg/mL) demonstrate cytotoxicity against HepG-2 cells. The target compound’s benzothiazole-p-tolylthio architecture may similarly disrupt cancer cell pathways, though this remains speculative without direct data .
Structure-Activity Relationship (SAR) Trends
- Thiazole Position 2 : Pyridine/pyrimidine substituents enhance pesticidal receptor binding.
- Propanamide Chain : Longer or branched thio/sulfinyl groups (e.g., trifluoropropyl) improve insecticidal persistence but may reduce mammalian cell compatibility.
- N-Substituents : Propargyl groups (F7, P6) confer metabolic stability via alkyne rigidity .
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzo[d]thiazole-2-amine with p-tolylthiol and an appropriate acylating agent. Common methods include:
- Metal-free reductive coupling : Utilizing N-tosylhydrazones and benzo[d]thiazole-2-thiols under optimized conditions.
- Microwave-assisted synthesis : This method enhances yield and purity through efficient energy use.
Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the synthesized compound.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:
- Inhibition of cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
- Mechanism of Action : These compounds may induce apoptosis through modulation of the p53 signaling pathway, which is crucial for cell cycle regulation and programmed cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Key findings include:
- Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Potential as a lead compound for developing new antibiotics due to its unique structural features that facilitate interaction with microbial enzymes .
Neuroprotective Effects
Preliminary studies suggest that benzothiazole derivatives may possess neuroprotective properties. The mechanism is thought to involve:
- Reduction of oxidative stress in neuronal cells.
- Inhibition of neuroinflammatory pathways , which are implicated in neurodegenerative diseases such as Alzheimer's .
Data Summary
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting potent antitumor activity.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis can be adapted from analogous thiazol-propanamide derivatives. For example, coupling a benzo[d]thiazol-5-amine intermediate with 3-(p-tolylthio)propanoyl chloride in the presence of a base like DMAP (4-dimethylaminopyridine) in dichloroethane or dichloromethane. Purification via flash chromatography (e.g., 1–5% MeOH/CH₂Cl₂) is critical to isolate the final product . Key intermediates include:
- Benzo[d]thiazol-5-amine (prepared via cyclization of 2-aminothiophenol derivatives).
- 3-(p-Tolylthio)propanoyl chloride (synthesized by reacting 3-mercaptopropanoic acid with p-tolyl disulfide, followed by chlorination with oxalyl chloride).
Q. How can researchers confirm the structural integrity and purity of This compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with predicted chemical shifts (e.g., aromatic protons in benzo[d]thiazole at δ 7.5–9.0 ppm, methyl groups in p-tolyl at δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., ESI+ mode for [M+H]⁺).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening models are appropriate for assessing the bioactivity of this compound?
- Methodological Answer : Given structural similarities to pesticidal thiazol-propanamides (e.g., Tiapyrachlor), prioritize:
- Insecticidal assays : Test against Spodoptera frugiperda (fall armyworm) or Myzus persicae (aphids) using OECD guidelines for dose-response studies .
- Enzyme inhibition screens : Evaluate acetylcholinesterase (AChE) or GABA receptor binding assays to probe mechanism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pesticidal efficacy of This compound?
- Methodological Answer :
- Systematic substituent variation : Modify the p-tolylthio group (e.g., replace with trifluoropropylthio or difluorocyclopropylthio) to assess hydrophobicity/electronic effects on bioactivity .
- Bioisosteric replacements : Substitute the benzo[d]thiazole ring with pyridyl or pyrimidinyl groups to evaluate target selectivity .
- Quantitative SAR (QSAR) modeling : Use computational tools (e.g., CoMFA or molecular docking) to correlate substituent properties with activity .
Q. What strategies resolve contradictions in bioactivity data arising from different synthetic batches?
- Methodological Answer :
- Batch-to-batch impurity profiling : Use LC-MS to identify trace by-products (e.g., oxidized sulfides or unreacted intermediates) that may antagonize or enhance activity .
- Crystallographic validation : Compare single-crystal X-ray structures of active vs. inactive batches to rule out polymorphic effects .
- Dose-response normalization : Re-test batches using standardized protocols (e.g., fixed solvent systems) to minimize formulation variability .
Q. What chemoproteomic approaches identify molecular targets of This compound in pest species?
- Methodological Answer :
- Photoaffinity labeling : Synthesize a probe by introducing a diazirine or alkyne handle to the propanamide backbone for click chemistry-based target enrichment .
- Pull-down assays : Incubate the probe with pest protein lysates, followed by streptavidin-bead capture and LC-MS/MS identification of bound proteins .
- Competitive ABPP (Activity-Based Protein Profiling) : Validate targets by pre-treating lysates with the native compound to block probe binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported insecticidal activity across structural analogs?
- Methodological Answer :
- Meta-analysis of bioassay conditions : Compare solvent systems (e.g., DMSO vs. acetone) and application methods (foliar vs. systemic) that may influence compound bioavailability .
- Cross-species validation : Test compounds against phylogenetically diverse pests (e.g., lepidopterans vs. hemipterans) to identify taxon-specific structure-activity trends .
Tables for Key Data
| Parameter | Recommended Method | Reference |
|---|---|---|
| Synthetic yield optimization | Flash chromatography (1–5% MeOH/CH₂Cl₂ gradient) | |
| Purity assessment | HPLC (C18 column, 254 nm detection) | |
| Target identification | Chemoproteomics with diazirine probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
